

Replicating Published Findings on Clamikalant Sodium's Mechanism of Action: A Comparative Guide

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Compound of Interest		
Compound Name:	Clamikalant sodium	
Cat. No.:	B15589401	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Clamikalant sodium**'s mechanism of action with alternative antiarrhythmic agents, supported by experimental data from published findings. The information is intended to assist researchers in replicating and building upon existing studies in the field of cardiac electrophysiology and pharmacology.

Executive Summary

Clamikalant sodium (the sodium salt of HMR 1883) is an experimental antiarrhythmic agent that exhibits a high degree of selectivity for the cardiac ATP-sensitive potassium (KATP) channel. This channel, composed of Kir6.2 and SUR2A subunits, plays a crucial role in the response of cardiomyocytes to ischemic conditions. During ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels, resulting in a shortening of the action potential duration (APD) and an increased propensity for life-threatening ventricular arrhythmias. Clamikalant, by selectively blocking these channels in the heart, has been shown to counteract this APD shortening and exert an antiarrhythmic effect. This guide compares the in vitro and in vivo effects of Clamikalant with the non-selective KATP channel blocker glibenclamide, as well as other antiarrhythmic drugs with different mechanisms of action, such as amiodarone and vernakalant.

Data Presentation





Table 1: In Vitro Potency of KATP Channel Blockers

Compound	KATP Channel Subtype	Preparation	IC50	Reference
Clamikalant (HMR 1883)	Cardiac (Kir6.2/SUR2A)	Guinea Pig Ventricular Myocytes	0.8 μΜ	[1]
Pancreatic (Kir6.2/SUR1)	Rat Insulinoma Cells (RINm5F)	~20 μM	[1]	
Glibenclamide	Cardiac (Kir6.2/SUR2A)	Guinea Pig Ventricular Myocytes	20 nM	[1]
Pancreatic (Kir6.2/SUR1)	Rat Insulinoma Cells (RINm5F)	9 nM	[1]	
hERG	Guinea-pig ventricular myocytes	74 μΜ	[2]	
Amiodarone	KATP	Rat ventricular myocytes	2.3 μΜ	[3]
hERG	Xenopus oocytes	9.8 μΜ	[1]	
IKr	Rabbit ventricular myocytes	2.8 μΜ	[4]	
Vernakalant	Kv1.5 (IKur)	Human atrial cardiomyocytes	13 μΜ	[5]
IKACh	Human atrial cardiomyocytes	10 μΜ	[5]	
hERG	Human atrial cardiomyocytes	21 μΜ	[5]	_

Table 2: In Vivo Antiarrhythmic Efficacy



Compound	Animal Model	Arrhythmia Induction	Key Findings	Reference
Clamikalant (HMR 1883)	Conscious dogs with healed myocardial infarction	Ischemia during exercise	Prevented ventricular fibrillation in 11 of 13 animals (3.0 mg/kg i.v.). Prevented ischemia- induced refractory period shortening. No significant hemodynamic effects or changes in blood glucose.	[6]
Anesthetized pigs	Coronary artery occlusion	Reduced mortality from 67% to 9% (3 mg/kg i.v.). Attenuated ischemic ECG changes.	[7]	
Glibenclamide	Conscious dogs with healed myocardial infarction	Ischemia during exercise	Prevented ventricular fibrillation in 6 of 7 animals (1.0 mg/kg i.v.). Caused increases in plasma insulin and reductions in blood glucose. Reduced coronary blood	[6]



			flow and left ventricular dP/dt.	
Amiodarone	Conscious dogs	Prevention of ventricular fibrillation.	[8]	
Vernakalant	Atrial fibrillation	Superior to amiodarone in converting recent-onset atrial fibrillation to sinus rhythm within 90 minutes.	[9][10]	

Experimental Protocols In Vitro Electrophysiology: Patch-Clamp Recording of KATP Currents

This protocol is based on methodologies described for studying the effects of KATP channel blockers on isolated cardiomyocytes.

- a. Cardiomyocyte Isolation:
- Hearts are excised from anesthetized animals (e.g., guinea pigs, rats) and mounted on a Langendorff apparatus.
- The heart is retrogradely perfused through the aorta with a Ca2+-free Tyrode's solution to stop contractions.
- Enzymatic digestion is performed by perfusing with a solution containing collagenase and protease to dissociate the tissue into single cardiomyocytes.
- The dissociated cells are then collected and stored in a high-K+ solution.
- b. Whole-Cell Patch-Clamp Recording:



- Isolated cardiomyocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
- Patch pipettes with a resistance of 2-5 M Ω are filled with an internal solution containing ATP to keep KATP channels closed.
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
- The membrane patch is then ruptured to achieve the whole-cell configuration.
- To record KATP currents, the intracellular ATP concentration can be lowered by dialysis with an ATP-free pipette solution, or a KATP channel opener (e.g., pinacidil, diazoxide) can be added to the external solution.
- The membrane potential is held at a specific voltage (e.g., -40 mV), and voltage ramps or steps are applied to elicit currents.
- The effect of Clamikalant sodium or other blockers is assessed by adding the compound to the external solution at various concentrations and measuring the inhibition of the KATP current.

Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of drug effects on the whole heart in a controlled environment.

- a. Heart Preparation:
- The heart is excised and cannulated via the aorta on a Langendorff apparatus, as described for cardiomyocyte isolation.
- The heart is perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant pressure or flow.
- A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric contractile function.
- b. Ischemia-Reperfusion Protocol:



- After a stabilization period, global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery, respectively.
- The duration of ischemia is typically 20-30 minutes.
- Reperfusion is initiated by restoring the flow.
- The effects of **Clamikalant sodium** or other drugs can be studied by adding them to the perfusate before, during, or after ischemia.
- Electrophysiological parameters, such as the monophasic action potential, and the incidence of arrhythmias are recorded throughout the experiment.

In Vivo Model: Ischemia-Induced Arrhythmia in Conscious Dogs

This model is used to evaluate the antiarrhythmic efficacy of drugs in a more physiologically relevant setting.

- a. Surgical Preparation:
- Under anesthesia, a hydraulic occluder and a Doppler flow probe are placed around a coronary artery (e.g., the left anterior descending artery).
- Electrodes for recording ECG and for programmed electrical stimulation are also implanted.
- The animals are allowed to recover from the surgery.
- b. Arrhythmia Induction:
- A myocardial infarction is created by a timed coronary artery occlusion.
- Several days later, the conscious and unsedated dogs are subjected to a combination of exercise on a treadmill and a brief coronary artery occlusion to induce ventricular arrhythmias.
- The efficacy of an antiarrhythmic drug is tested by administering it (e.g., intravenously) before the exercise and occlusion protocol and observing the incidence of ventricular



fibrillation.

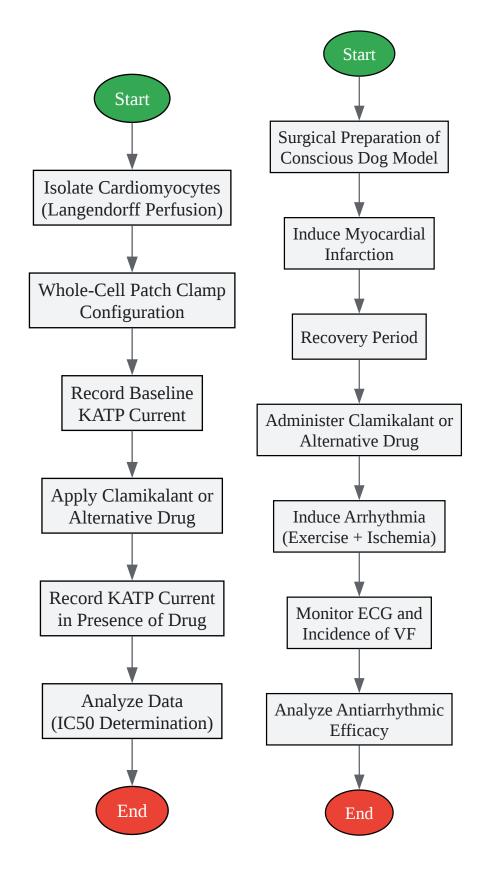
Mandatory Visualization



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Caption: Signaling pathway of KATP channel activation during ischemia and the site of action of Clamikalant.





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